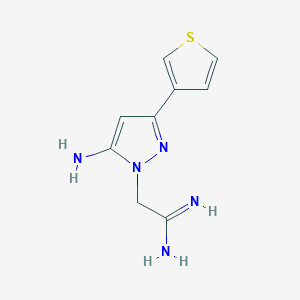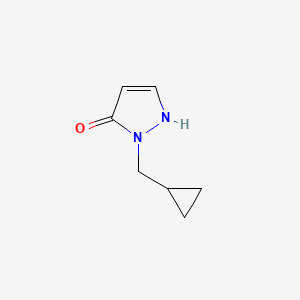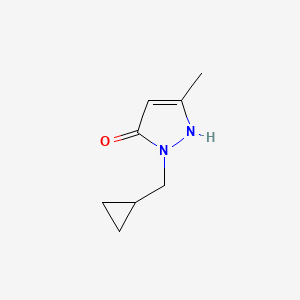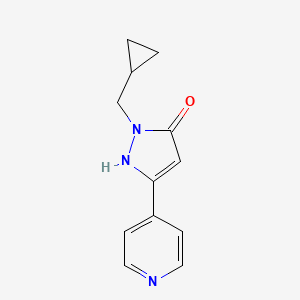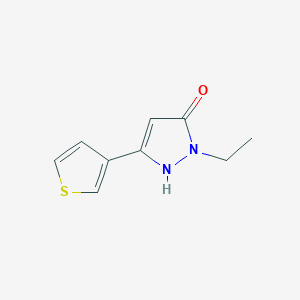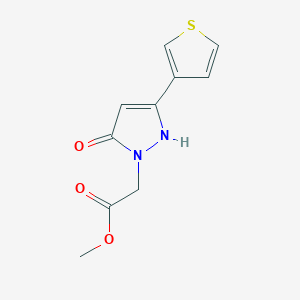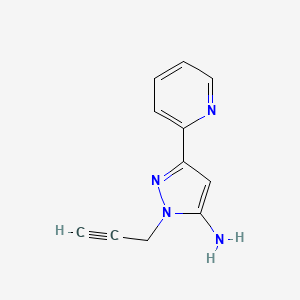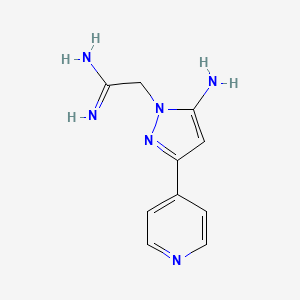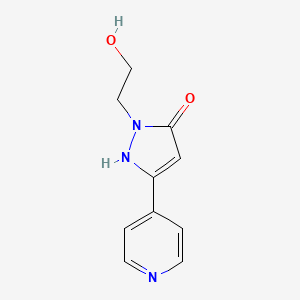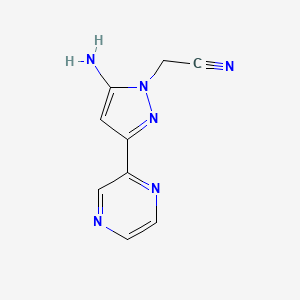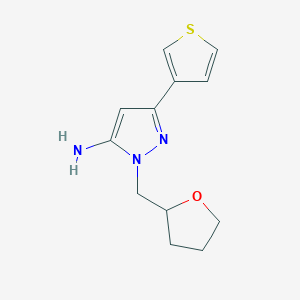![molecular formula C11H16N2O2 B1483973 (2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol CAS No. 2098090-61-8](/img/structure/B1483973.png)
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol
Descripción general
Descripción
Pyrazoles are a type of organic compound with a five-membered aromatic ring structure that includes two nitrogen atoms . They are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular structure of pyrazoles generally comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds can vary greatly depending on their specific structure. Pyrazole itself is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule .
Aplicaciones Científicas De Investigación
Diversity-Oriented Synthesis and Biological Screening
One approach involves the diversity-oriented synthesis of structurally diverse non-natural compounds, including tetrahydropyran derivatives, for screening against various biological targets. For example, Zaware et al. (2011) synthesized a library of substituted tetrahydropyrans using oxidative C-H bond activation and click chemistry, aiming for rapid access to compounds for biological evaluation Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011.
Synthesis and Antimicrobial Activity
Another aspect is the synthesis of compounds containing a tetrahydropyran ring for potential antimicrobial and anticancer applications. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with potential antimicrobial and anticancer activity Hafez, El-Gazzar, & Al-Hussain, 2016.
Catalytic Transformations
Catalytic transformations using these compounds can lead to the efficient synthesis of other valuable organic molecules. For instance, Yadav, Verma, Kumar, and Hulikal (2014) reported the use of 2-arylcyclopropylmethanols in Prins cyclization for generating cis-2,6-disubstituted tetrahydropyrans Yadav, Verma, Kumar, & Hulikal, 2014.
Molecular Docking and Biological Activities
The synthesis of pyrazole derivatives and their evaluation for biological activities, supported by molecular docking studies, has also been reported. Katariya, Vennapu, and Shah (2021) synthesized 1,3-oxazole clubbed pyridyl-pyrazolines as potential anticancer and antimicrobial agents, highlighting the role of molecular structure in biological activity Katariya, Vennapu, & Shah, 2021.
Direcciones Futuras
The field of pyrazole research is quite active, with new synthetic methods and applications being developed . Future research directions may include the development of more efficient synthesis methods, exploration of new biological activities, and the design of pyrazole derivatives with improved properties .
Mecanismo De Acción
Target of Action
Pyrazole compounds are known for their diverse pharmacological effects. They have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific target of a pyrazole compound depends on its structure and the functional groups it carries.
Mode of Action
The mode of action of pyrazole compounds can vary widely depending on their specific targets. For example, some pyrazole compounds act as inhibitors of certain enzymes, preventing these enzymes from carrying out their normal functions .
Biochemical Pathways
Pyrazole compounds can affect a variety of biochemical pathways. For instance, they can interfere with the synthesis or degradation of certain molecules, alter signal transduction pathways, or modulate the activity of ion channels .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole compounds can vary widely depending on their chemical structure. Some pyrazole compounds are well absorbed and widely distributed in the body, while others are rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of pyrazole compounds depend on their specific targets and mode of action. For example, if a pyrazole compound inhibits a particular enzyme, the result might be a decrease in the production of a certain molecule that this enzyme helps to synthesize .
Action Environment
The action, efficacy, and stability of pyrazole compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of a pyrazole compound might be enhanced or inhibited by the presence of certain ions or other compounds .
Propiedades
IUPAC Name |
[2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-6-11-9-7-15-4-3-10(9)12-13(11)5-8-1-2-8/h8,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDNZQNTLZSGBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C3COCCC3=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



